

Application Note: Flow Cytometry Analysis of CCR2 Inhibition by BMS-753426

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Compound of Interest

Compound Name: BMS-753426

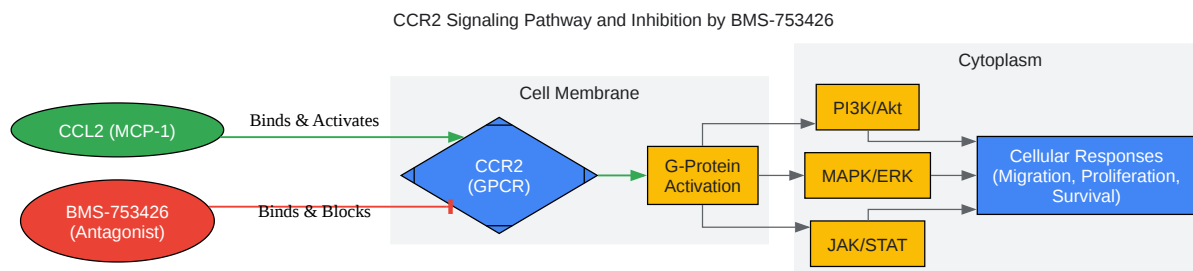
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Audience: Researchers, scientists, and drug development professionals.

Introduction The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis involved in recruiting monocytes and macrophages to sites of inflammation.[1][2][3][4] This pathway is implicated in the pathogenesis of various inflammatory diseases, metabolic syndromes, and cancer.[1][2][3] **BMS-753426** is a potent, selective, and orally bioavailable antagonist of CCR2, designed to block the downstream signaling cascade initiated by CCL2 binding.[4][5][6][7][8] Flow cytometry is a powerful tool for quantifying the inhibitory activity of compounds like **BMS-753426** at the single-cell level. This document provides detailed protocols for assessing CCR2 inhibition using competitive ligand binding and receptor internalization assays.

Mechanism of Action: The CCL2/CCR2 Signaling Axis CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and certain T-cell subsets.[4][9] The binding of CCL2 to CCR2 triggers a conformational change in the receptor, activating intracellular signaling pathways such as PI3K/Akt, JAK/STAT, and MAPK.[1][9][10] These pathways collectively promote cell survival, proliferation, and chemotaxis, leading to the migration of inflammatory cells.[3][9] **BMS-753426** acts as an antagonist, binding to CCR2 and preventing CCL2 from activating these downstream events.



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Caption: CCR2 signaling pathway and its inhibition by **BMS-753426**.

Quantitative Data Summary

The inhibitory potential of **BMS-753426** has been characterized in various assays. The following tables summarize key quantitative metrics for this compound.

Table 1: In Vitro Activity of **BMS-753426**

Parameter	Description	Value	Reference
Binding IC ₅₀	Concentration for 50% inhibition of ligand binding to CCR2.	2.7 nM	[5]

| Chemotaxis IC₅₀| Concentration for 50% inhibition of human PBMC migration towards CCL2. | 0.8 nM |[5] |

Table 2: In Vivo Efficacy of **BMS-753426** in hCCR2 Knock-In Mice

Oral Dose	Monocyte/Macrophage Influx Inhibition	EC ₅₀	Reference
1 mg/kg	28%	$\frac{1}{3.9}$ nM	[5]
25 mg/kg	74%		

| 100 mg/kg | 78% | |

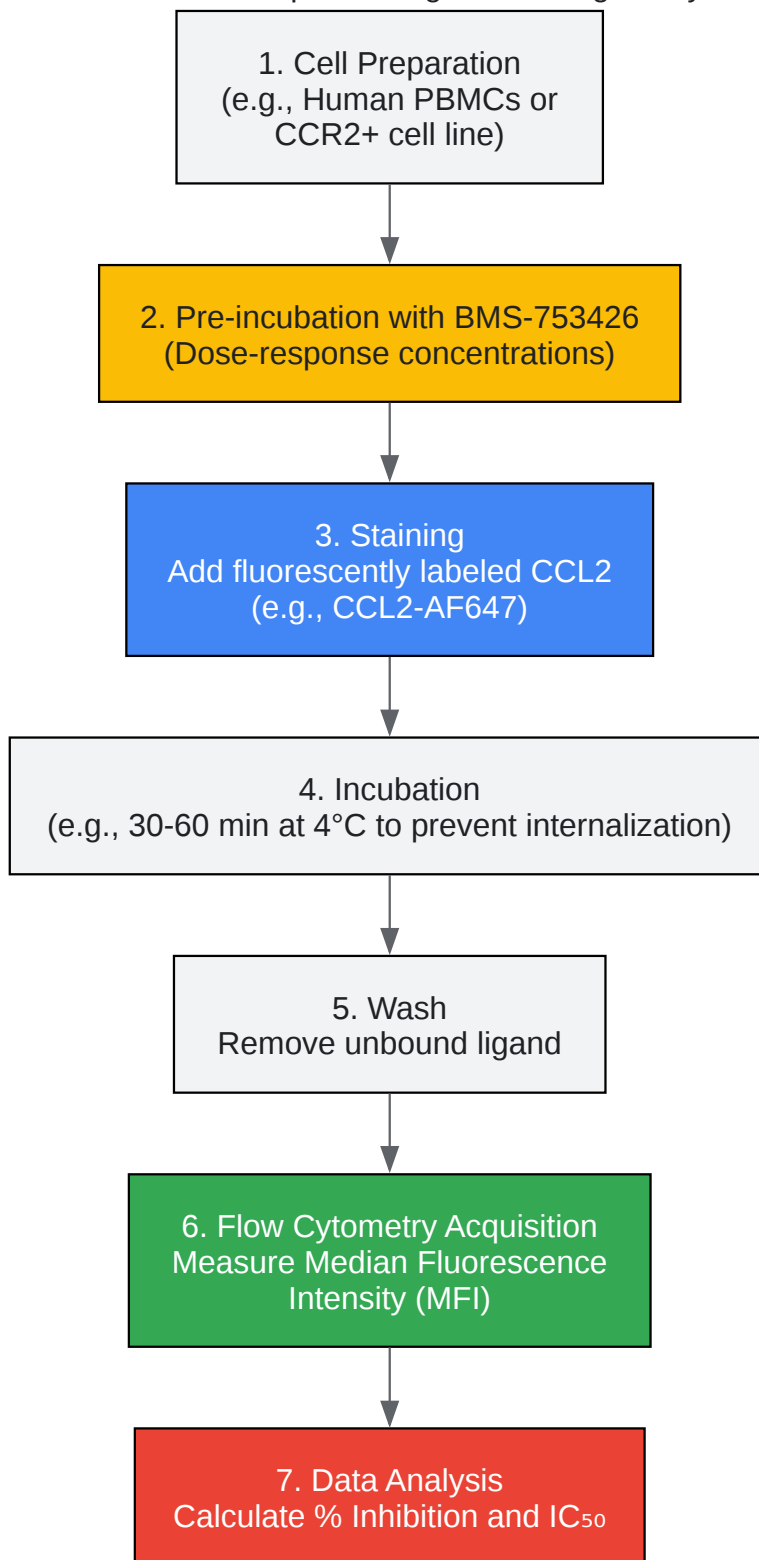
Experimental Protocols

Two primary flow cytometry-based methods are presented to evaluate the pharmacodynamic effect of **BMS-753426**: a competitive ligand binding assay and a chemokine-induced receptor internalization assay.

Protocol 1: Competitive Ligand Binding Assay

Principle: This assay measures the ability of **BMS-753426** to compete with a fluorescently labeled CCL2 ligand (e.g., CCL2-AF647) for binding to CCR2 on the cell surface. A reduction in fluorescence intensity on the cell surface indicates successful competitive binding by the inhibitor.

Workflow: Competitive Ligand Binding Assay

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Caption: Workflow for the competitive ligand binding assay.

Methodology:

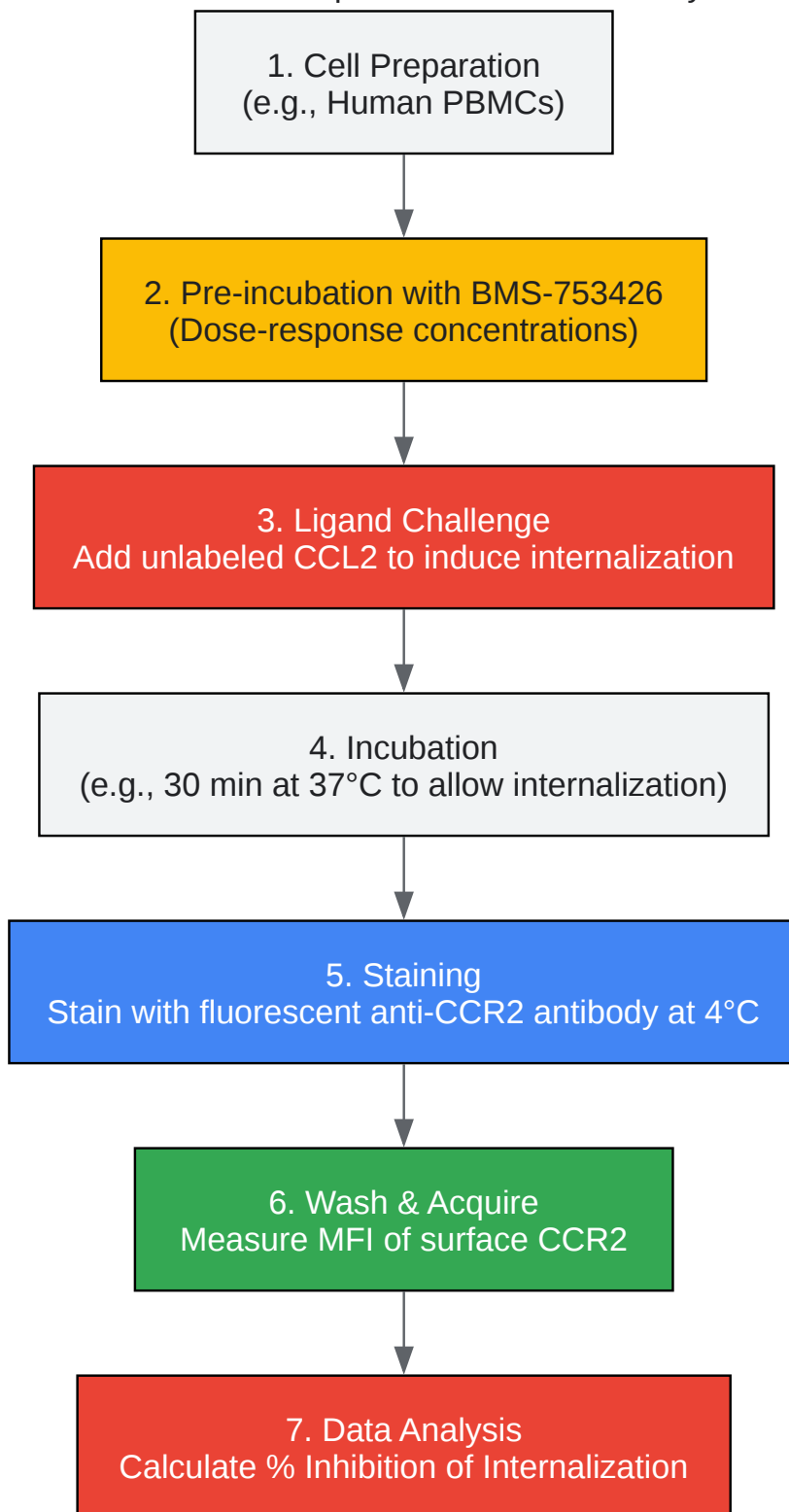
- Cell Preparation:
 - Isolate human peripheral blood mononuclear cells (PBMCs) using a density gradient (e.g., Ficoll-Paque) or use a cell line known to express CCR2 (e.g., THP-1 monocytes).
 - Wash cells twice with cold staining buffer (e.g., PBS + 2% FBS).
 - Resuspend cells to a concentration of $1-2 \times 10^6$ cells/mL in staining buffer.
 - Aliquot 100 μ L of the cell suspension into flow cytometry tubes.
- Inhibitor Incubation:
 - Prepare serial dilutions of **BMS-753426** in staining buffer. Include a vehicle-only control (e.g., 0.1% DMSO).
 - Add the **BMS-753426** dilutions or vehicle control to the cell aliquots.
 - Incubate for 15-30 minutes at 4°C.
- Ligand Staining:
 - Add a pre-titered, saturating concentration of fluorescently labeled CCL2 (e.g., CCL2-AF647) to each tube.
 - Incubate for 30-60 minutes at 4°C in the dark to prevent receptor internalization.
- Wash and Acquisition:
 - Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.
 - Resuspend the final cell pellet in 300-500 μ L of staining buffer.
 - Acquire data on a flow cytometer.
- Data Analysis:

- Gate on the monocyte population using forward and side scatter (FSC/SSC) and a monocyte-specific marker like CD14.
- Determine the Median Fluorescence Intensity (MFI) of the labeled CCL2 for each sample.
- Calculate the Percent Inhibition using the formula: $\% \text{ Inhibition} = (1 - (\text{MFI}_{\text{inhibitor}} - \text{MFI}_{\text{unstained}}) / (\text{MFI}_{\text{vehicle}} - \text{MFI}_{\text{unstained}})) * 100$
- Plot the % Inhibition against the log concentration of **BMS-753426** to determine the IC₅₀ value.

Protocol 2: Chemokine-Induced Receptor Internalization Assay

Principle: Upon binding of CCL2, CCR2 is rapidly internalized from the cell surface.^[11] This assay measures the ability of **BMS-753426** to prevent this ligand-induced internalization.^[12] The level of CCR2 remaining on the cell surface after CCL2 challenge is quantified using a fluorescently labeled anti-CCR2 antibody. Higher fluorescence indicates successful inhibition of internalization.

Workflow: Receptor Internalization Assay



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Caption: Workflow for the receptor internalization assay.

Methodology:

- Cell Preparation:
 - Prepare cells (e.g., human PBMCs) as described in Protocol 1. Resuspend in assay buffer (e.g., RPMI + 1% BSA).
- Inhibitor Incubation:
 - Aliquot 100 μ L of cell suspension into flow tubes.
 - Add serial dilutions of **BMS-753426** or vehicle control. Include two key controls:
 - No Ligand Control (Max Signal): Cells with vehicle only, no CCL2.
 - Ligand Only Control (Min Signal): Cells with vehicle, challenged with CCL2.
 - Incubate for 15-30 minutes at 37°C.
- Ligand Challenge:
 - Add a pre-determined concentration of unlabeled CCL2 (e.g., 10 nM) to all tubes except the "No Ligand Control".
 - Incubate for 30 minutes at 37°C to induce receptor internalization.[\[11\]](#)[\[13\]](#)
 - Stop the internalization process by placing tubes on ice and adding 2 mL of cold staining buffer.
- Surface CCR2 Staining:
 - Centrifuge cells at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
 - Resuspend the cell pellet in 100 μ L of staining buffer containing a fluorescently labeled anti-CCR2 antibody (and other markers like anti-CD14).
 - Incubate for 30 minutes at 4°C in the dark.
- Wash and Acquisition:

- Wash cells twice with cold staining buffer.
- Resuspend the final pellet in 300-500 µL of staining buffer and acquire data on a flow cytometer.
- Data Analysis:
 - Gate on the CD14+ monocyte population.
 - Determine the MFI of the anti-CCR2 antibody for each sample.
 - Calculate the Percent Inhibition of Internalization using the formula: % Inhibition = $((\text{MFI_inhibitor} - \text{MFI_ligand}) / (\text{MFI_no_ligand} - \text{MFI_ligand})) * 100$
 - Plot the % Inhibition against the log concentration of **BMS-753426** to determine the IC₅₀ value.

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